(E)-1,1-Diethoxyhex-2-ene (E)-1,1-Diethoxyhex-2-ene 1, 1-Diethoxy-2-hexene, also known as (E)-1, 1-diethoxyhex-2-ene, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Diethoxy-2-hexene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1-diethoxy-2-hexene is primarily located in the membrane (predicted from logP). 1, 1-Diethoxy-2-hexene has a caraway, celery, and dry taste.
Brand Name: Vulcanchem
CAS No.: 67746-30-9
VCID: VC20812450
InChI: InChI=1S/C10H20O2/c1-4-7-8-9-10(11-5-2)12-6-3/h8-10H,4-7H2,1-3H3/b9-8+
SMILES: CCCC=CC(OCC)OCC
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

(E)-1,1-Diethoxyhex-2-ene

CAS No.: 67746-30-9

Cat. No.: VC20812450

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

(E)-1,1-Diethoxyhex-2-ene - 67746-30-9

Specification

Description 1, 1-Diethoxy-2-hexene, also known as (E)-1, 1-diethoxyhex-2-ene, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Diethoxy-2-hexene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1-diethoxy-2-hexene is primarily located in the membrane (predicted from logP). 1, 1-Diethoxy-2-hexene has a caraway, celery, and dry taste.
CAS No. 67746-30-9
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name (E)-1,1-diethoxyhex-2-ene
Standard InChI InChI=1S/C10H20O2/c1-4-7-8-9-10(11-5-2)12-6-3/h8-10H,4-7H2,1-3H3/b9-8+
Standard InChI Key WMQKYHTZGYIHHD-CMDGGOBGSA-N
Isomeric SMILES CCC/C=C/C(OCC)OCC
SMILES CCCC=CC(OCC)OCC
Canonical SMILES CCCC=CC(OCC)OCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator